molecular formula C12H8Cl2 B164840 3,5-Dichlorobiphenyl CAS No. 34883-41-5

3,5-Dichlorobiphenyl

Cat. No.: B164840
CAS No.: 34883-41-5
M. Wt: 223.09 g/mol
InChI Key: QHZSDTDMQZPUKC-UHFFFAOYSA-N
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Description

3,5-Dichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are organic compounds consisting of two benzene rings with chlorine atoms attached. Specifically, this compound has chlorine atoms at the 3rd and 5th positions on one of the benzene rings. PCBs were widely used in industrial applications due to their chemical stability and insulating properties, but their production was banned in many countries due to environmental and health concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichlorobiphenyl can be synthesized through the chlorination of biphenyl. The reaction typically occurs at high temperatures (180-200°C) and is catalyzed by iron . Another method involves the use of phenylating agents such as iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of biphenyl under specific conditions to ensure the selective substitution of chlorine atoms at the desired positions.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Chlorinated biphenylols.

    Reduction: Less chlorinated biphenyls.

    Substitution: Various substituted biphenyl derivatives.

Comparison with Similar Compounds

  • 2,4’-Dichlorobiphenyl
  • 4,4’-Dichlorobiphenyl
  • 2,3-Dichlorobiphenyl
  • 3,3’-Dichlorobiphenyl

Comparison: 3,5-Dichlorobiphenyl is unique due to the specific positions of the chlorine atoms, which influence its chemical reactivity and biological effects. Compared to other dichlorobiphenyls, it may exhibit different environmental persistence and toxicity profiles .

Properties

IUPAC Name

1,3-dichloro-5-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZSDTDMQZPUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074137
Record name 3,5-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34883-41-5
Record name 3,5-Dichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34883-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorobiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichlorobiphenyl
Source European Chemicals Agency (ECHA)
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Record name 3,5-DICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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